4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Overview
Description
4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound that features a piperidine ring linked to a 1,2,4-oxadiazole moiety, which is further substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The subsequent step involves the alkylation of piperidine with the oxadiazole derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 4-{[3-(4-Carboxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine.
Reduction: 4-{[3-(4-Methylphenyl)-1,2,4-diaminopropyl]methyl}piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine: Similar structure but with a methoxy group instead of a methyl group.
4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine: Contains a chlorine atom on the phenyl ring.
4-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine: Features a nitro group on the phenyl ring.
Uniqueness
4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to distinct pharmacological properties.
Properties
IUPAC Name |
3-(4-methylphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-2-4-13(5-3-11)15-17-14(19-18-15)10-12-6-8-16-9-7-12/h2-5,12,16H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIDOHYNMQBENV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CC3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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